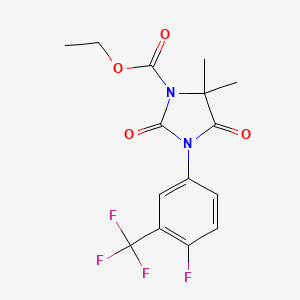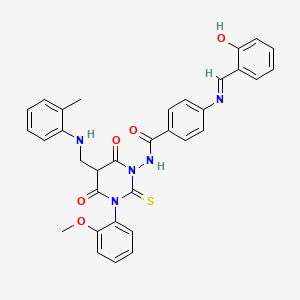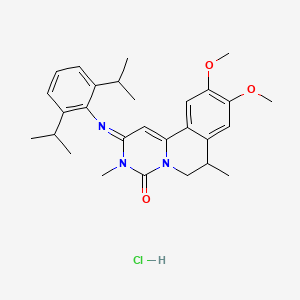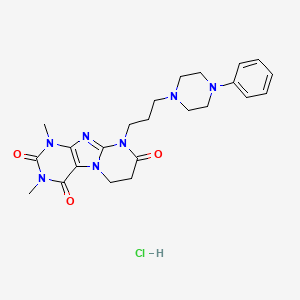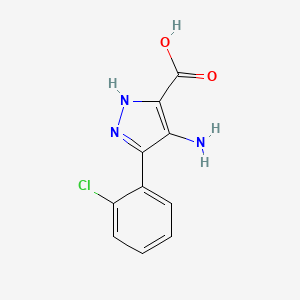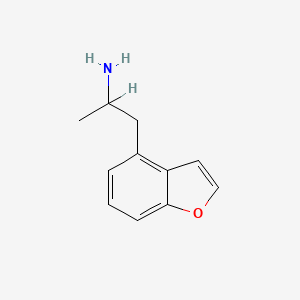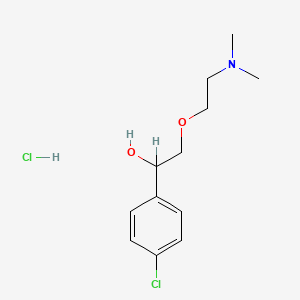
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxymethylamino)carbonyl)-4-(3-nitrophenyl)-, 2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxymethylamino)carbonyl)-4-(3-nitrophenyl)-, 2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl ester is a complex organic compound. Compounds of this nature often have applications in various fields such as medicinal chemistry, organic synthesis, and materials science due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the pyridine ring, the introduction of various substituents, and the final esterification. Each step would require specific reagents and conditions, such as:
Formation of the pyridine ring: This might involve cyclization reactions using precursors like β-ketoesters and ammonia or amines.
Introduction of substituents: This could involve nitration, alkylation, and acylation reactions under controlled conditions.
Esterification: This final step would likely involve the reaction of the carboxylic acid with an alcohol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to maintain consistent conditions and improve yield. The use of automated systems for reagent addition and temperature control would be crucial.
化学反応の分析
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the nitrogen or methyl groups.
Reduction: Reduction reactions might target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biology, it might be studied for its interactions with biological molecules or its potential as a drug candidate.
Medicine
In medicine, it could be investigated for its pharmacological properties, such as its ability to interact with specific receptors or enzymes.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
3-Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring and carboxylic acid functional group.
1,4-Dihydro-2,6-dimethyl derivatives: These compounds share the dihydropyridine structure with methyl groups.
4-(3-Nitrophenyl) derivatives: These compounds share the nitrophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer unique chemical and biological properties.
特性
CAS番号 |
133147-24-7 |
|---|---|
分子式 |
C30H36ClN5O6 |
分子量 |
598.1 g/mol |
IUPAC名 |
2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl 5-[ethoxy(methyl)carbamoyl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H36ClN5O6/c1-5-42-33(4)29(37)26-20(2)32-21(3)27(28(26)22-7-6-8-25(19-22)36(39)40)30(38)41-18-17-34-13-15-35(16-14-34)24-11-9-23(31)10-12-24/h6-12,19,28,32H,5,13-18H2,1-4H3 |
InChIキー |
HTTHWVOTPBWVSY-UHFFFAOYSA-N |
正規SMILES |
CCON(C)C(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCN(CC3)C4=CC=C(C=C4)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



